molecular formula C23H25N3O3 B2419052 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034268-77-2

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2419052
CAS No.: 2034268-77-2
M. Wt: 391.471
InChI Key: ACKKUFNLWTZUAH-UHFFFAOYSA-N
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Description

“N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide” is a complex organic compound that features a combination of furan, pyridine, piperidine, and benzamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan-pyridine intermediate: This might involve the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling.

    Attachment of the piperidine moiety: This step could involve nucleophilic substitution or reductive amination to attach the piperidine ring.

    Formation of the benzamide: The final step might involve the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan or piperidine moieties.

    Reduction: Reduction reactions could target the pyridine ring or the benzamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like alkyl halides or acyl chlorides might be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide” could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its complex structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of these diverse structural elements, which could confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-20-10-13-26(14-11-20)19-8-6-17(7-9-19)23(27)25-16-18-4-2-12-24-22(18)21-5-3-15-29-21/h2-9,12,15,20H,10-11,13-14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKKUFNLWTZUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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